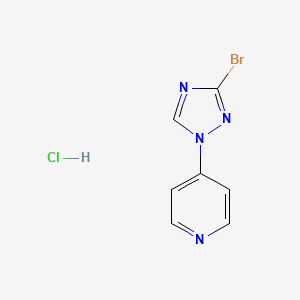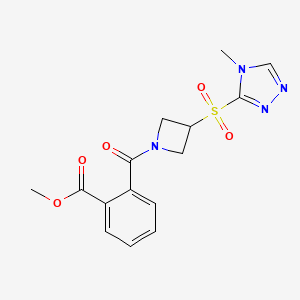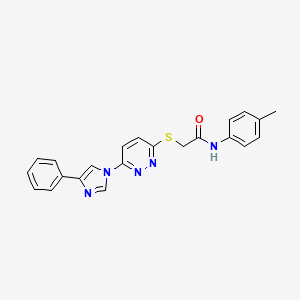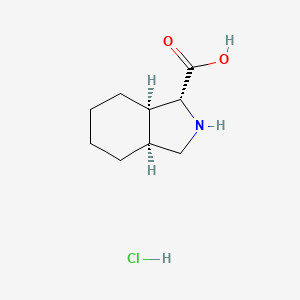
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” is a chemical compound that belongs to the family of 1,2,4-triazoles . It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride”, involves a series of chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” is established by NMR and MS analysis . The molecular formula is C2H2BrN3 .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” are complex and involve multiple steps . In vitro cytotoxic evaluation indicates that some of the hybrids exhibit potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” include a melting point of 186-188 °C, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Catalyst for Ester Synthesis
This compound, along with other 1,2,4-triazoles, can accept and transfer acyl groups in synthetic reactions. As a result, it acts as a useful catalyst for the synthesis of esters. For instance, it plays a role in the preparation of esters like 2,2-Dimethylacetoacetic Acid Ethyl Ester .
Anticancer and Antitumor Properties
Research has explored the potential of 1,2,4-triazoles, including derivatives like 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride , as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development . Further studies are needed to understand their mechanisms of action and optimize their efficacy.
Antibacterial and Antifungal Activities
Some 1,2,4-triazoles demonstrate antibacterial and antifungal properties. While specific data on this compound’s activity is limited, it falls within the broader category of triazoles with potential antimicrobial effects. Researchers continue to investigate these properties for therapeutic applications .
Antioxidant Potential
The antioxidant activity of 1,2,4-triazoles contributes to their relevance in health-related research. Although direct evidence for 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride is scarce, its structural similarity to other triazoles suggests possible antioxidant effects .
Industrial Applications
Beyond biological and pharmaceutical contexts, 1,2,4-triazoles find use in industrial applications. These include propellants, explosives, pyrotechnics, and other chemical processes. While specific industrial uses for this compound may vary, its role in these fields underscores its versatility .
Safety And Hazards
特性
IUPAC Name |
4-(3-bromo-1,2,4-triazol-1-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4.ClH/c8-7-10-5-12(11-7)6-1-3-9-4-2-6;/h1-5H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKADFDNISHJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)



![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)




![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)